

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid

Cat. No.: B162652

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid**, a molecule of significant interest in medicinal chemistry and forensic science. This document consolidates current literature, focusing on its synthesis, biological activities, and the experimental protocols used for its characterization.

Introduction

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid (CAS No: 50264-63-6) is a heterocyclic compound featuring an indazole core structure.^{[1][2]} It has garnered attention for several key reasons. Primarily, it is known as a major metabolite of AB-FUBINACA, a potent synthetic cannabinoid, making it a crucial analytical standard in forensic toxicology for identifying AB-FUBINACA consumption.^{[1][3][4]} Additionally, the indazole scaffold is a key feature in a class of compounds investigated as P2X3 receptor antagonists for the treatment of conditions like chronic cough.^{[5][6][7]} The compound itself has also been explored for its potential as a MRGPRX4 antagonist.^{[3][4][8]}

Physicochemical Properties

A summary of the key chemical and physical properties of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** is presented below.

Property	Value	Reference
CAS Number	50264-63-6	[1] [2] [9]
Molecular Formula	C ₁₅ H ₁₁ FN ₂ O ₂	[1] [2]
Molecular Weight	270.26 g/mol	[1] [2]
IUPAC Name	1-[(4-fluorophenyl)methyl]indazole-3-carboxylic acid	[2]
Melting Point	194°C (in acetic acid)	[1]
Boiling Point (Predicted)	495.5 ± 30.0°C	[1]
pKa (Predicted)	3.06 ± 0.10	[1]
Density (Predicted)	1.34 ± 0.1 g/cm ³	[1]

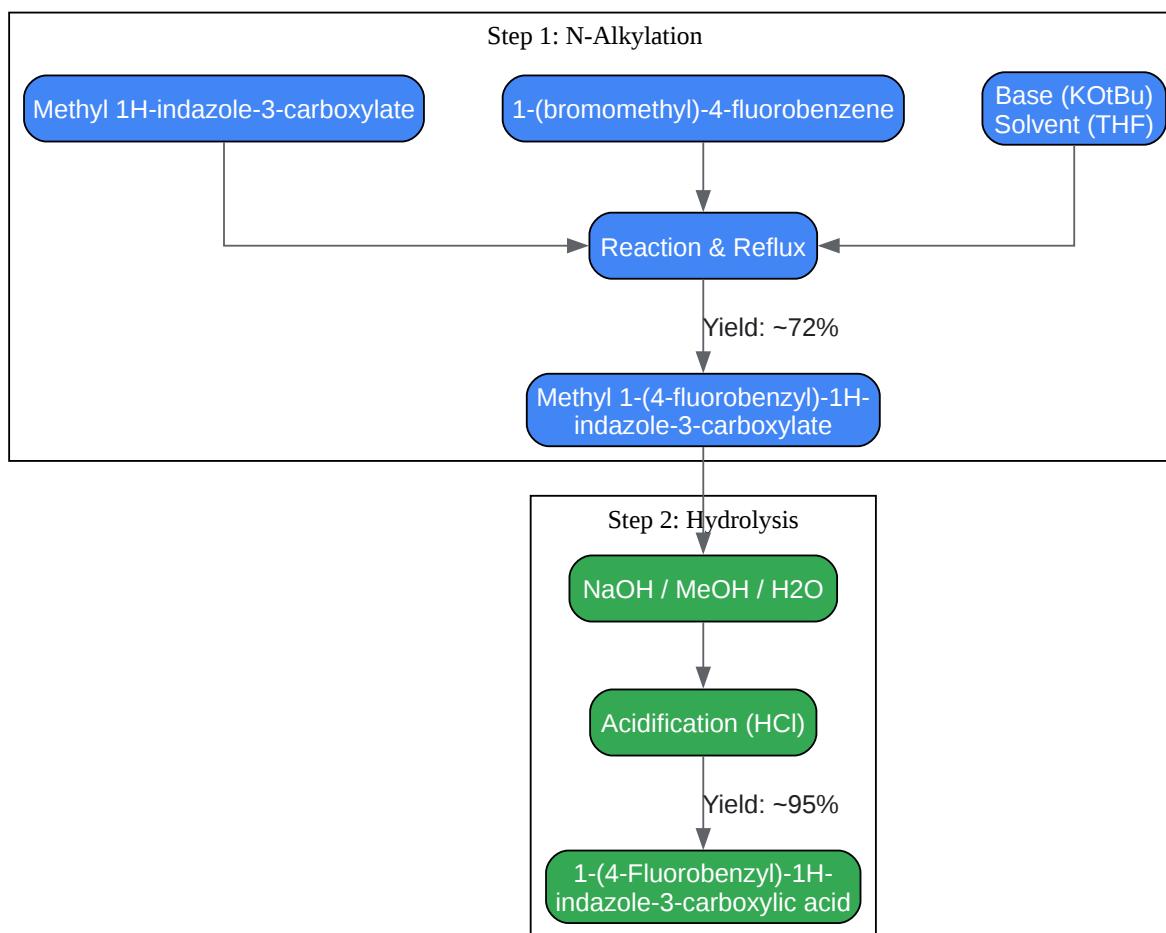
Synthesis and Experimental Protocols

The synthesis of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** typically involves a two-step process: N-alkylation of an indazole ester followed by hydrolysis.

Protocol 1: Synthesis via Methyl Ester Intermediate

This common laboratory-scale synthesis involves the alkylation of methyl 1H-indazole-3-carboxylate followed by saponification.

Step 1: N-Alkylation to form Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate[\[10\]](#)


- Reagents: Methyl 1H-indazole-3-carboxylate, 1-(bromomethyl)-4-fluorobenzene, a suitable base (e.g., Potassium tert-butoxide), and a solvent (e.g., Tetrahydrofuran - THF).
- Procedure:
 - Dissolve methyl 1H-indazole-3-carboxylate in anhydrous THF in a reaction vessel.

- Cool the solution to 0°C in an ice bath.
- Add Potassium tert-butoxide (KOtBu) (1.1 equivalents) portion-wise while stirring. Continue stirring at 0°C for approximately 1 hour to form the indazolide anion.
- Add 1-(bromomethyl)-4-fluorobenzene (1.05 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and then reflux for an extended period (e.g., 48 hours) until completion is confirmed by TLC.
- After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.
- Purify the crude product via flash column chromatography to yield the methyl ester.[\[10\]](#)

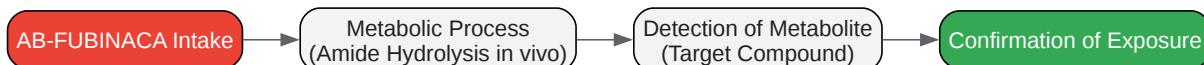
Step 2: Hydrolysis to **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid**

- Reagents: Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, 1M Sodium Hydroxide (NaOH), Methanol (MeOH), Water, 1M Hydrochloric Acid (HCl).
- Procedure:
 - Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of MeOH and water.
 - Add 1M NaOH solution and heat the mixture (e.g., to 60°C) for approximately 2 hours, monitoring the reaction by TLC.
 - Once hydrolysis is complete, cool the mixture and remove the methanol under reduced pressure.
 - Acidify the remaining aqueous solution to approximately pH 4 with 1M HCl.
 - The carboxylic acid product will precipitate out of the solution.

- Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final compound.

[Click to download full resolution via product page](#)

Synthetic Workflow for **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic Acid**.


Biological Activity and Applications

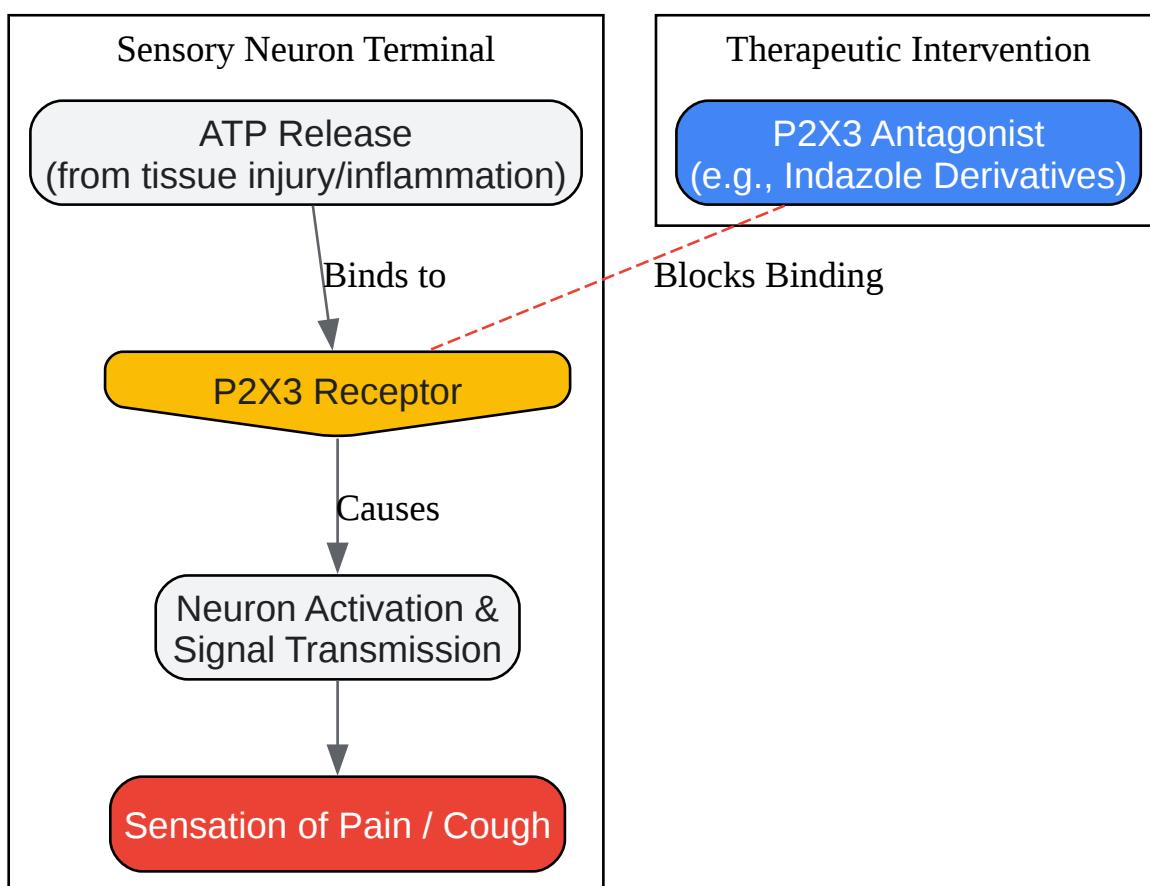
The biological significance of this compound is multifaceted, spanning forensic analysis to therapeutic research.

Forensic Application: Metabolite of AB-FUBINACA

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a primary hydrolysis metabolite of the synthetic cannabinoid AB-FUBINACA.[1][3] Synthetic cannabinoids are metabolized through various pathways, including amide hydrolysis, which cleaves the amide bond in the parent compound to form the corresponding carboxylic acid.[1]

- Significance: Because parent synthetic cannabinoids are often rapidly metabolized and may be undetectable in biological samples, identifying their metabolites is crucial for confirming drug use. This compound serves as a stable and reliable biomarker for AB-FUBINACA exposure and is used as an analytical reference standard in forensic laboratories for LC-MS/MS assays.[1][4]

[Click to download full resolution via product page](#)


Forensic workflow for identifying AB-FUBINACA exposure via its metabolite.

Therapeutic Potential: P2X3 Receptor Antagonism

The indazole core is a key structural motif in the development of P2X3 receptor antagonists. P2X3 receptors are ATP-gated ion channels located predominantly on primary afferent sensory neurons (C- and A δ -fibers) that are involved in pain and cough signaling.[5][11]

- Mechanism of Action: In conditions like chronic cough or neuropathic pain, tissue injury or inflammation leads to the release of extracellular ATP.[5][12] This ATP binds to and activates P2X3 receptors on sensory nerve endings, causing depolarization and the transmission of signals perceived as cough or pain.[12] P2X3 receptor antagonists competitively block the binding of ATP to these receptors, thereby inhibiting nerve activation and reducing hypersensitivity.[12]

- Relevance: While this specific carboxylic acid is not the primary clinical candidate, its scaffold is highly relevant. The drug Gefapixant (AF-219/MK-7264), a potent P2X3 antagonist developed for refractory chronic cough, demonstrates the therapeutic potential of this class of molecules.[7][13][14][15][16][17] Research into derivatives of **1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid** is driven by the goal of identifying novel antagonists with optimized potency, selectivity, and pharmacokinetic profiles.[6]

[Click to download full resolution via product page](#)

P2X3 receptor signaling pathway and the mechanism of antagonist action.

Other Investigated Activities

- MRGPRX4 Antagonism: The compound has been identified as an antagonist of the Mas-related G protein-coupled receptor X4 (MRGPRX4), although with a relatively low potency ($IC_{50} > 2.5 \mu M$).[3][4][8] This receptor is involved in itch and other sensory functions.

- Anti-inflammatory Properties: Indazole derivatives have been studied for their potential to reduce the production of pro-inflammatory cytokines, suggesting a possible role in mitigating inflammation.[1]
- Kinase Modulation: Some research indicates that compounds within the indazole class may act as modulators or inhibitors of certain kinase pathways, which are involved in cellular processes like inflammation and proliferation.[1]

Quantitative Biological Data

The available quantitative data for the specific biological activities of this compound are summarized below.

Target	Activity	Value	Reference
MRGPRX4	Antagonist	$IC_{50} > 2.5 \mu M$	[3][4][8]
Cannabinoid Receptor 1 (CB1)	The parent compound (AB-FUBINACA) is a potent agonist. This metabolite is expected to have significantly reduced potency.	Not explicitly quantified, but implied to be low.	[1]

Conclusion

1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid is a molecule with dual significance. In forensic science, it is an indispensable tool for monitoring the use of the synthetic cannabinoid AB-FUBINACA. In medicinal chemistry, its core structure is a validated pharmacophore for targeting P2X3 receptors, a promising pathway for developing novel non-narcotic therapeutics for chronic cough and pain. Further derivatization and investigation of this scaffold may lead to the discovery of new clinical candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | 50264-63-6 | Benchchem [benchchem.com]
- 2. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | C15H11FN2O2 | CID 206430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | Glyko [glyko.com]
- 5. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a P2X3 receptor antagonist derived from eliapixant with improved properties for the treatment of chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid | Artepali [artepal.org]
- 9. 1-(4-FLUOROBENZYL)-1H-INDAZOLE-3-CARBOXYLIC ACID [drugfuture.com]
- 10. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Afferent Pharmaceuticals Clinical Data Demonstrating AF-219 Treatment Reduces Cough Frequency By 75% in Chronic Cough Is Published In The Lancet - BioSpace [biospace.com]
- 15. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of gefapixant, a novel drug for the treatment of chronic cough: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162652#1-4-fluorobenzyl-1h-indazole-3-carboxylic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com